2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol
Overview
Description
2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol typically involves the condensation of 2-aminopyrrole-3-carbonitriles with formic acid, followed by chlorination and subsequent reaction with various amines . Another method involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes, followed by further reactions to introduce the methoxyethanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation . This makes it a promising candidate for the development of new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure and has been studied for its antitubercular and anticancer properties.
7-Deazapurine: Another related compound with broad biological applications, including antiviral and antibacterial activities.
Uniqueness
2-[(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethanol group enhances its solubility and bioavailability, making it more effective in biological systems .
Properties
IUPAC Name |
2-[(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c10-8-7-1-2-13(6-15-4-3-14)9(7)12-5-11-8/h1-2,5,14H,3-4,6H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFDOXAECUKAFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC(=C21)N)COCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319058 | |
Record name | 2-[(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86625-99-2 | |
Record name | NSC339171 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50319058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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